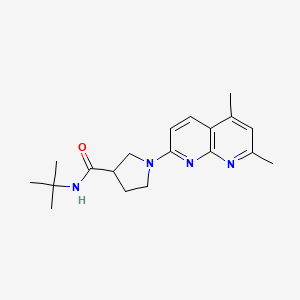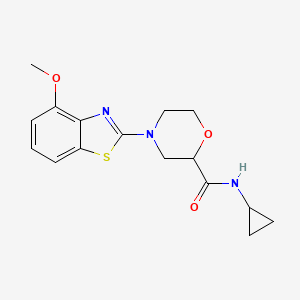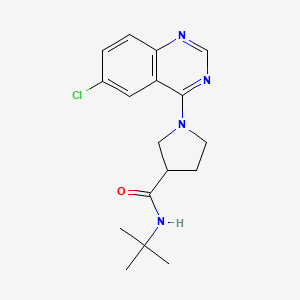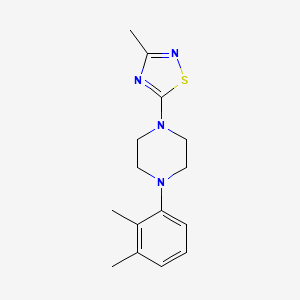![molecular formula C13H20N4O3S B6472346 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640967-10-6](/img/structure/B6472346.png)
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiadiazole ring, a morpholine moiety, and a pyrrolidine group. These components confer unique chemical properties, making it a versatile compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves a multi-step process:
Formation of the Thiadiazole Ring: : This can be achieved by the cyclization of thiosemicarbazide with carbon disulfide, followed by oxidation.
Attachment of the Methoxymethyl Group: : Methoxymethyl chloride can be used to introduce the methoxymethyl group via nucleophilic substitution.
Synthesis of the Morpholine Moiety: : This involves the reaction of diethanolamine with ammonia in the presence of an acid catalyst.
Formation of the Pyrrolidine-1-carbonyl Group: : Pyrrolidine can react with phosgene to form the pyrrolidine-1-carbonyl group.
Final Coupling Reaction: : The thiadiazole, methoxymethyl, morpholine, and pyrrolidine-1-carbonyl moieties are combined under controlled conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis often requires optimization for yield and purity. This might involve:
Batch Reactors: : For precise control over reaction conditions.
Flow Chemistry: : For improved reaction efficiency and scalability.
Catalysts: : Such as transition metal catalysts, to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo several types of reactions:
Oxidation: : Often involving agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, elevated temperatures.
Reduction: : Lithium aluminum hydride in dry ether, room temperature.
Substitution: : Nucleophiles like sodium methoxide, electrophiles like acyl chlorides.
Major Products Formed
Depending on the reaction:
Oxidation: : Carboxylic acids or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Varied based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine finds applications in:
Chemistry: : As a building block for more complex molecules.
Biology: : As a probe for studying enzyme activities.
Medicine: : Potential roles in drug discovery due to its pharmacophoric groups.
Industry: : In the synthesis of materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways
This compound interacts with various biological targets:
Enzymes: : Can act as inhibitors or activators.
Receptors: : Binding to specific receptors to modulate their activity.
Pathways: : Involved in metabolic or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine stands out due to its unique combination of functional groups. Similar compounds include:
4-[3-(methoxyethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine: : Differing in the alkyl chain and heterocyclic amine.
4-[3-(methoxymethyl)-1,2,3-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine: : Variation in the position of the nitrogen atom in the thiadiazole ring.
These comparisons highlight the unique structural attributes and potential functional differences of this compound.
I’ve provided a detailed overview of the compound as requested. What stands out to you about this particular compound or its applications?
Eigenschaften
IUPAC Name |
[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-19-9-11-14-13(21-15-11)17-6-7-20-10(8-17)12(18)16-4-2-3-5-16/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPHLPNPOLAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472277.png)

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472290.png)
![1-cyclopropanecarbonyl-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472295.png)
![1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472300.png)

![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6472315.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6472323.png)
![4-{[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]amino}cyclohexan-1-ol](/img/structure/B6472329.png)


![3-chloro-4-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6472351.png)
![4-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6472359.png)

